molecular formula C10H11N5O2 B2976135 Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate CAS No. 105877-70-1

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate

Cat. No.: B2976135
CAS No.: 105877-70-1
M. Wt: 233.231
InChI Key: ITFQWBXQVVHKPL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate is a chemical compound with the CAS Number: 105877-70-1 . It has a molecular weight of 233.23 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate can be represented by the Inchi Code: 1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3 . The molecular structure was characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate or similar compounds have been studied . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Physical and Chemical Properties Analysis

Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 233.23 .

Scientific Research Applications

Anti-tubercular Evaluation and Molecular Docking Studies

Ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated potent activity against Mycobacterium tuberculosis, with one compound showing significant potency based on docking scores and minimal inhibitory concentration (MIC) values. The study emphasizes the utility of these compounds in anti-tubercular drug development, supported by in silico and in vitro studies for identifying active agents against tuberculosis (Vavaiya et al., 2022).

Molecular Structure Investigations

Research on the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives highlights the importance of intramolecular and intermolecular hydrogen bonding. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in further scientific and pharmaceutical research (Wu et al., 2005).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising results as potential antimicrobial and anticancer agents. These compounds were evaluated for their in vitro activities, showcasing higher anticancer activity than the reference drug doxorubicin for certain compounds, and demonstrating good to excellent antimicrobial activity, marking their significance in medical chemistry and drug design (Hafez et al., 2016).

Safety and Hazards

The safety information for Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for research on Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is a promising area of research .

Properties

IUPAC Name

ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFQWBXQVVHKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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